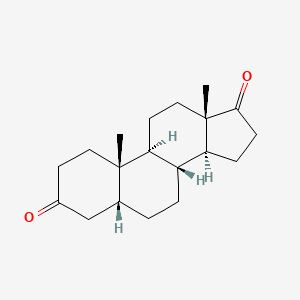

Etiocholanedione

Overview

Description

Synthesis Analysis

The synthesis of Etiocholanedione involves complex chemical reactions. One notable method for synthesizing related compounds involves the diffusing reaction of bis(ethylenedithio)tetrathiafulvalene (ET) and Cu(II)Br2, demonstrating the intricate processes involved in synthesizing organic compounds with potential relevance to this compound synthesis (Kanehama et al., 2003). Other approaches include the synthesis of various organic and organometallic compounds that showcase the diverse methods available for creating complex molecules (Basato et al., 1998).

Molecular Structure Analysis

The molecular structure of this compound and related compounds has been explored through various studies. For instance, research on novel ET-coordinated copper(I) complexes provides insights into the molecular coordination and structure, relevant for understanding the molecular framework of this compound (Kanehama et al., 2003).

Chemical Reactions and Properties

This compound's chemical reactions and properties are influenced by its molecular structure. Studies on related compounds, such as the synthesis and characterization of cyclic peroxides from alkenes, active methylene compounds, and molecular oxygen, shed light on the types of chemical reactions this compound might undergo (Qian et al., 1992).

Physical Properties Analysis

The physical properties of this compound, including its solubility, melting point, and stability, are key to understanding its behavior in various conditions. Research on ethylene glycol, for example, details the synthesis, properties, and applications of this compound, providing a framework for analyzing the physical properties of this compound (Yue et al., 2012).

Chemical Properties Analysis

The chemical properties of this compound, such as reactivity with other compounds, stability under different conditions, and potential for functionalization, are crucial for its scientific study. Investigations into the synthesis and properties of chemically coupled poly(thiophene) provide insights into the chemical behavior of similar organic compounds, contributing to our understanding of this compound's chemical properties (Kobayashi et al., 1984).

Scientific Research Applications

Antiobesity Effects

Etiocholanedione (ED), a natural metabolite of dehydroepiandrosterone, has demonstrated antiobesity effects in clinical studies. A randomized double-blind crossover study conducted by Zumoff, B., Strain, G., Heymsfield, S., & Lichtman, S. (1994) found significant weight and body fat loss in obese humans treated with oral ED. This study highlighted ED's potential as a non-toxic oral antiobesity agent (Zumoff et al., 1994).

Drug Discovery and Ethnopharmacology

This compound's role in the broader context of drug discovery and ethnopharmacology has been recognized. Studies like Drews' (2000) on drug discovery emphasize the importance of understanding the traditional uses and effects of compounds like ED for developing new therapeutic systems. Similarly, the ethnopharmacological approach, which involves investigating biologically active agents traditionally used, such as ED, plays a crucial role in discovering and developing novel therapeutics (Drews, 2000); (Süntar, 2019).

Neuroinflammatory Agent Research

Research by Shankaran, M., Keim, C., Lee, J., Wolff, M., Swenson, M., Stading, D., Fessler, C., & Hellerstein, M. (2006) explored the use of ED in neuroinflammatory conditions. Their study aimed to discover novel anti-neuroinflammatory agents, with ED combined with other drugs showing potential in inhibiting microglial proliferation, a key factor in neuroinflammation (Shankaran et al., 2006).

Mechanism of Action

Target of Action

Etiocholanedione, also known as 5β-androstanedione or as etiocholane-3,17-dione, is a naturally occurring etiocholane (5β-androstane) steroid . It primarily targets the following proteins :

These proteins are part of the immune system and play a crucial role in the body’s defense against pathogens .

Mode of Action

It is known to interact with its targets, potentially influencing the immune response

Biochemical Pathways

This compound is an endogenous metabolite of androgens like testosterone, dihydrotestosterone, dehydroepiandrosterone (DHEA), and androstenedione . It is involved in the Androstenedione Metabolism pathway

Result of Action

This compound has been found to possess potent hematopoietic effects in a variety of models . In addition, it has been found to promote weight loss in animals and in a double-blind, placebo-controlled clinical study in humans conducted in 1993 . These effects are said to be similar to those of DHEA .

Safety and Hazards

Future Directions

Research on etiocholanedione continues to explore its physiological roles, clinical relevance, and potential therapeutic applications. Further investigations are needed to elucidate its interactions, metabolism, and impact on health and disease .

: Yuan, T.-F., Le, J., Wang, S.-T., & Li, Y. (2020). An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples. Journal of Lipid Research, 61(4), 580–586. Read more : this compound - Wikipedia. Read more

properties

IUPAC Name |

(5R,8R,9S,10S,13S,14S)-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12,14-16H,3-11H2,1-2H3/t12-,14+,15+,16+,18+,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAJWOBJTTGJROA-QJISAEMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10153778 | |

| Record name | Etiocholanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10153778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Etiocholanedione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003769 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

1229-12-5 | |

| Record name | (5β)-Androstane-3,17-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1229-12-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Etiocholanedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001229125 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Etiocholanedione | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07375 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Etiocholanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10153778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETIOCHOLANEDIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/213MVW2TZD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Etiocholanedione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003769 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

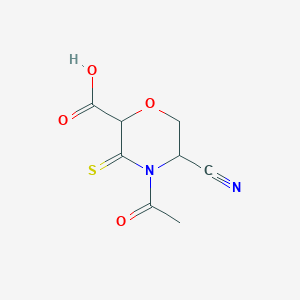

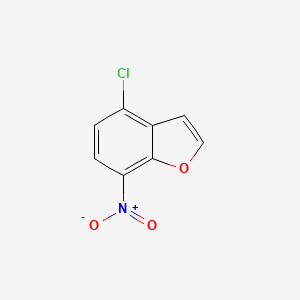

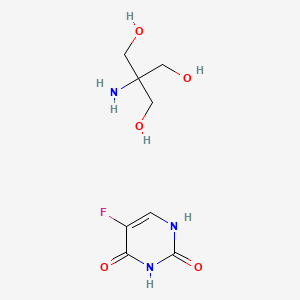

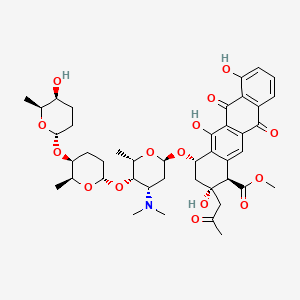

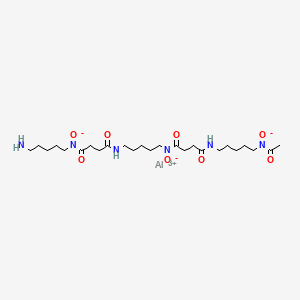

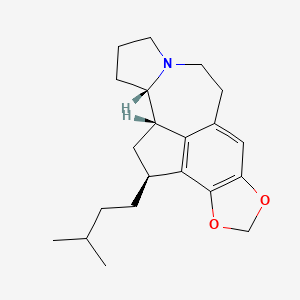

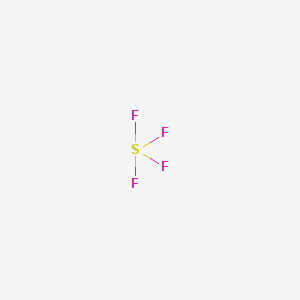

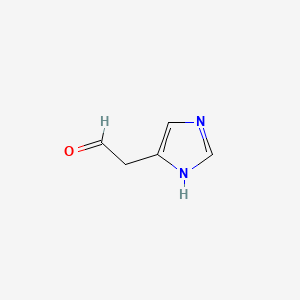

Feasible Synthetic Routes

Q & A

Q1: How is Etiocholanedione metabolized in the human body?

A2: Research suggests that this compound is a metabolite of 17α-Hydroxyprogesterone. A study involving the administration of 17α-Hydroxyprogesterone to human subjects identified several urinary metabolites, including this compound, after enzymatic hydrolysis []. This suggests that the metabolism of 17α-Hydroxyprogesterone, and by extension this compound, involves reduction of the Δ4-3-keto group, followed by reduction of the C20-ketone group, and finally, cleavage of the side-chain [].

Q2: Does this compound interact with neurotransmitter receptors?

A3: Yes, recent research demonstrates that this compound, alongside other androstane and androstene neurosteroids, can modulate the activity of glycine receptors []. Specifically, this compound was shown to inhibit glycine-induced chloride currents in isolated pyramidal neurons of the rat hippocampus, suggesting a potential role in modulating inhibitory neurotransmission []. Further research is needed to fully elucidate the implications of this interaction.

Q3: Can this compound be used to study microglial activity in vivo?

A4: Yes, research indicates that this compound, when combined with low-dose minocycline, can inhibit microglial proliferation in the experimental autoimmune encephalomyelitis (EAE) mouse model []. This finding suggests that this compound could potentially be used as a tool to study the role of microglia in neuroinflammatory processes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(4-nitrophenylphospho)butanoyl]-L-alanine](/img/structure/B1219034.png)